molecular formula C14H18N2O B8581452 2-(Piperidin-4-yl)-1,2-dihydroisoquinolin-3(4H)-one

2-(Piperidin-4-yl)-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B8581452
M. Wt: 230.31 g/mol
InChI Key: OFGRIUZKFDDZPU-UHFFFAOYSA-N
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Patent
US07384930B2

Procedure details

tert-Butyl 4-(3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)piperidine-1-carboxylate (730 mg, 2.2 mmol) was reacted in a manner analogous to the preparation of 3-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one. Title compound was obtained as yellow solid in 96% yield. MS m/e (M+H)+=231.4.
Name
tert-Butyl 4-(3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)piperidine-1-carboxylate
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][N:3]1[CH:12]1[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]1.N1CCC(C2CC3C(=CC=CC=3)NC2=O)CC1>>[NH:15]1[CH2:16][CH2:17][CH:12]([N:3]2[C:2](=[O:1])[CH2:11][C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4]2)[CH2:13][CH2:14]1

Inputs

Step One
Name
tert-Butyl 4-(3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)piperidine-1-carboxylate
Quantity
730 mg
Type
reactant
Smiles
O=C1N(CC2=CC=CC=C2C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)C1C(NC2=CC=CC=C2C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1CC2=CC=CC=C2CC1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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